5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

Vue d'ensemble

Description

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride is a useful research compound. Its molecular formula is C14H12Cl6N4O2Zn and its molecular weight is 546.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, commonly referred to as Fast Red RC Salt, is a diazonium compound with notable applications in biological research, particularly in enzyme activity detection and histological staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOZn

- Molecular Weight : 341.3 g/mol

- CAS Number : 68025-25-2

- IUPAC Name : 5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

Fast Red RC Salt primarily targets the enzyme alkaline phosphatase . Upon interaction with alkaline phosphatase, it produces a bright red precipitate, which serves as a visual marker for enzyme presence and activity in various biological assays. The mechanism involves the hydrolysis of naphthol phosphate esters facilitated by alkaline phosphatase, leading to observable color changes that can be quantified and analyzed.

Enzymatic Interaction

The compound's interaction with alkaline phosphatase can be summarized as follows:

- Target Enzyme : Alkaline Phosphatase

- Reaction Type : Hydrolysis of naphthol phosphate esters

- Observable Result : Formation of a bright red precipitate

This enzymatic reaction is crucial for applications in immunohistochemical staining procedures and immunoblotting, where precise localization of enzymes is required.

Pharmacokinetics

Fast Red RC Salt is noted for its solubility in water, which enhances its utility in laboratory settings. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.

Case Studies

- Immunohistochemistry : Fast Red RC Salt has been extensively utilized in immunohistochemical staining to detect alkaline phosphatase activity in tissue samples. Studies have shown that the compound effectively delineates enzyme activity, aiding in the diagnosis of various diseases.

- Diagnostic Assays : The compound is employed in diagnostic assays to identify specific biomolecules through its colorimetric properties. Its ability to produce a stable color change upon enzyme interaction makes it a valuable tool in clinical diagnostics.

- Azo Dye Synthesis : Fast Red RC Salt participates in coupling reactions with phenols and naphthols to form azo dyes, which are significant in both biological research and industrial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Applications | Unique Features |

|---|---|---|

| Fast Red TR Salt | Immunohistochemical staining | Similar enzymatic targeting |

| Fast Blue BB Salt | Synthesis of azo dyes | Different chromophore properties |

| Fast Violet LB Salt | Diagnostic assays | Unique stability under varying conditions |

Applications De Recherche Scientifique

Applications in Organic Chemistry

1. Azo Dye Production

One of the primary applications of 5-chloro-2-methoxybenzenediazonium is in the synthesis of azo dyes. Azo compounds are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The reaction between diazonium salts and phenolic compounds leads to the formation of azo dyes, which are stable and exhibit good lightfastness.

2. Electrophilic Aromatic Substitution

The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is particularly useful in modifying the properties of aromatic compounds for specific applications, such as pharmaceuticals and agrochemicals .

3. Functionalization of C(sp3)-H Bonds

Recent studies have highlighted the potential of using chlorine radicals generated from this compound for functionalizing C(sp3)-H bonds. This application opens avenues for synthesizing complex organic molecules with high specificity .

Clinical Applications

1. Histological Staining

Fast Red RC is utilized as a chromogenic substrate in histology for detecting enzyme activity, particularly alkaline phosphatase. In clinical pathology settings, it has been used to assess osteoblastic activity in bone biopsies, providing insights into bone metabolism and disorders.

2. Immunohistochemistry

The compound serves as a marker in immunohistochemical staining protocols, where it aids in visualizing antigen-antibody interactions within tissue samples. Its high sensitivity and specificity make it a valuable tool for diagnostic purposes .

Case Studies

Analyse Des Réactions Chimiques

Structural Features and Stabilization

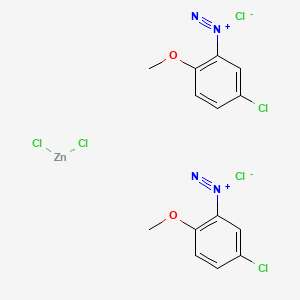

The compound consists of a 5-chloro-2-methoxybenzenediazonium cation coordinated with zinc chloride counterions. Zinc chloride enhances stability by:

-

Acting as a Lewis acid to stabilize the diazonium ion’s electrophilic character .

-

Reducing decomposition risks (e.g., explosive N₂ release) through coordination .

Primary Reaction: Azo Coupling

This diazonium salt participates in electrophilic aromatic substitution with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes. The reaction mechanism involves:

Example Reaction with Phenol

| Reaction Component | Conditions | Product |

|---|---|---|

| Diazonium salt + Phenol | Cold (0–5°C), pH 7–9 (buffer) | 5-Chloro-2-methoxyazobenzene dye |

| Role of ZnCl₂ | Stabilizes diazonium ion | Prevents premature decomposition |

This reaction is critical in producing Fast Red RC , a dye used in textiles and biological staining .

Thermal Decomposition

Reduction Reactions

In the presence of reducing agents (e.g., SnCl₂, NaHSO₃):

Comparative Reactivity with Other Diazonium Salts

| Property | 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride | Benzenediazonium Chloride |

|---|---|---|

| Stability | High (ZnCl₂ stabilization) | Low (requires cold storage) |

| Coupling Efficiency | Enhanced (electron-withdrawing groups direct coupling) | Moderate |

| Decomposition Temperature | 60–80°C | <5°C (spontaneous decomposition) |

Propriétés

IUPAC Name |

5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGASVQWCSKGW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl6N4O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68025-25-2 | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-chloro-2-methoxybenzenediazonium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.